molecular formula C7H11BrF2 B2639979 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane CAS No. 2002677-27-0

1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane

Cat. No.: B2639979
CAS No.: 2002677-27-0
M. Wt: 213.066
InChI Key: MWLYCTLPPWKXMV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a difluoroethyl group

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology and Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: Applications in the production of materials with specific properties, such as polymers or agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane can be achieved through several methods:

    Halogenation of Cyclobutane Derivatives: Starting with a cyclobutane derivative, bromination can be performed using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane can undergo various chemical reactions:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield a variety of substituted cyclobutane derivatives.

Mechanism of Action

The mechanism of action for 1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane would depend on its specific application. In pharmaceuticals, it might interact with biological targets such as enzymes or receptors, affecting their function. The difluoroethyl group could influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)cyclobutane: Lacks the difluoroethyl group, which may affect its reactivity and applications.

    1-(2,2-Difluoroethyl)cyclobutane: Lacks the bromomethyl group, which may influence its chemical behavior.

Uniqueness

1-(Bromomethyl)-1-(2,2-difluoroethyl)cyclobutane is unique due to the presence of both the bromomethyl and difluoroethyl groups, which can impart distinct chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

1-(bromomethyl)-1-(2,2-difluoroethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF2/c8-5-7(2-1-3-7)4-6(9)10/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLYCTLPPWKXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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